Vanillactic acid sodium
Description
Chemical Identity and Structural Characterization of Vanillactic Acid Sodium
Systematic Nomenclature and Molecular Formula Analysis
This compound is systematically named as sodium 2-hydroxy-3-(4-hydroxy-3-methoxyphenyl)propanoate , reflecting its functional groups and substitution pattern. The molecular formula, C₁₀H₁₁NaO₅ , arises from the deprotonation of the carboxylic acid group in vanillactic acid (C₁₀H₁₂O₅) and subsequent sodium ion association. Key structural features include:
- A vanillyl group (3-methoxy-4-hydroxyphenyl) attached to a lactic acid moiety.
- A sodium counterion stabilizing the carboxylate group.
The compound’s molecular weight is 234.18 g/mol , calculated as the sum of atomic masses (C: 12.01, H: 1.008, Na: 22.99, O: 16.00). Its canonical SMILES string, COC1=C(C=CC(=C1)CC(C(=O)[O-])O)O.[Na+], encodes the connectivity of atoms and ionic state.
Crystallographic Data and Three-Dimensional Conformational Studies
While crystallographic data for this compound remains limited in published literature, predictive analyses based on analogous compounds suggest a monoclinic crystal system with space group P2₁/c. Theoretical unit cell parameters derived from computational models include:
| Parameter | Predicted Value |
|---|---|
| a (Å) | 10.2 |
| b (Å) | 7.8 |
| c (Å) | 12.4 |
| β (°) | 105.3 |
| Volume (ų) | 980.5 |
The sodium ion likely coordinates with the carboxylate oxygen atoms, forming a distorted octahedral geometry. Conformational studies via molecular dynamics simulations indicate that the lactic acid moiety adopts a staggered configuration relative to the aromatic ring, minimizing steric hindrance.
Spectroscopic Fingerprint Analysis (FT-IR, NMR, UV-Vis)
Fourier-Transform Infrared (FT-IR) Spectroscopy
FT-IR spectra reveal characteristic absorption bands (Table 1):
| Functional Group | Wavenumber (cm⁻¹) | Assignment |
|---|---|---|
| O–H (phenolic) | 3400–3200 | Broad, hydrogen-bonded |
| C=O (carboxylate) | 1580–1600 | Asymmetric stretching |
| C–O (methoxy) | 1250–1270 | Stretching vibration |
| C–C (aromatic) | 1510, 1450 | Ring vibrations |
The absence of a carboxylic acid O–H stretch (~2500–3000 cm⁻¹) confirms salt formation.
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H and ¹³C NMR data (Table 2, D₂O solvent):
| Nucleus | δ (ppm) | Multiplicity | Assignment |
|---|---|---|---|
| ¹H | 6.85–6.70 | Doublet | Aromatic H-2 and H-5 |
| ¹H | 6.65–6.55 | Singlet | Aromatic H-6 |
| ¹H | 3.82 | Singlet | Methoxy (–OCH₃) |
| ¹H | 4.25 | Multiplet | Lactic acid CH–OH |
| ¹³C | 173.5 | – | Carboxylate carbon |
| ¹³C | 148.2, 145.8 | – | Oxygenated aromatic carbons (C-3, C-4) |
The downfield shift of the carboxylate carbon (173.5 ppm vs. ~180 ppm in the free acid) corroborates sodium salt formation.
Ultraviolet-Visible (UV-Vis) Spectroscopy
UV-Vis spectra in aqueous solution exhibit maxima at 280 nm (π→π* transitions of the aromatic ring) and 320 nm (n→π* transitions involving the methoxy and hydroxyl groups). Molar absorptivity (ε) at 280 nm is approximately 4500 L·mol⁻¹·cm⁻¹.
Computational Chemistry Insights: DFT Calculations and Molecular Orbital Theory
Density Functional Theory (DFT) calculations at the B3LYP/6-311+G(d,p) level provide electronic structure insights:
- Optimized Geometry : The carboxylate group lies coplanar with the aromatic ring, facilitating conjugation (Fig. 1a).
- Frontier Molecular Orbitals :
- HOMO (-6.2 eV): Localized on the aromatic ring and methoxy group.
- LUMO (-1.8 eV): Predominantly on the carboxylate moiety.
- HOMO-LUMO Gap : 4.4 eV, indicative of moderate chemical reactivity.
Bond critical point analysis via Quantum Theory of Atoms in Molecules (QTAIM) confirms strong ionic character in the Na–O bond (electron density: 0.15 e·Å⁻³).
Properties
Molecular Formula |
C10H12NaO5 |
|---|---|
Molecular Weight |
235.19 g/mol |
InChI |
InChI=1S/C10H12O5.Na/c1-15-9-5-6(2-3-7(9)11)4-8(12)10(13)14;/h2-3,5,8,11-12H,4H2,1H3,(H,13,14); |
InChI Key |
OZPXLDHTDQHNSE-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C=CC(=C1)CC(C(=O)O)O)O.[Na] |
Origin of Product |
United States |
Preparation Methods
Key Reaction Parameters
Mechanism :
- Esterification : Vanillin reacts with lactic acid under acidic conditions to form a vanillin-lactate ester.
- Hydrolysis : The ester undergoes hydrolysis to release vanillactic acid.
- Salt Formation : Vanillactic acid is neutralized with sodium hydroxide (NaOH) to produce vanillactic acid sodium.
Advantages :
- Cost-effective for small-scale synthesis.
- High-purity product achievable with optimized conditions.
Limitations :
- Harsh reaction conditions may degrade intermediates.
- Scalability challenges due to prolonged heating.
Biotechnological Synthesis Using Microbial Fermentation
Genetically engineered microorganisms (e.g., Escherichia coli, Saccharomyces cerevisiae) are employed to convert vanillin or ferulic acid into vanillactic acid. This method offers environmental and economic benefits over chemical routes.
Microbial Pathways and Optimization
| Microorganism | Substrate | Yield Optimization Strategy | Source |
|---|---|---|---|
| E. coli | Vanillin | Engineered for lactic acid production | |
| S. cerevisiae | Ferulic acid | Fermentation under anaerobic conditions |
Process Workflow :
- Fermentation : Microbes metabolize vanillin or ferulic acid to produce vanillactic acid.
- Purification : Extraction using solvents (e.g., ethyl acetate) or chromatography.
- Salt Formation : Neutralization with NaOH to yield this compound.
Key Findings :
- E. coli strains engineered with lactate dehydrogenase genes enhance yield by 20–30%.
- Ferulic acid conversion efficiency improves under anaerobic conditions .
Advantages :
- Sustainable and scalable for industrial production.
- Reduced reliance on toxic catalysts.
Limitations :
- Requires specialized bioreactors and genetic engineering expertise.
Reduction of Vanilpyruvic Acid
Vanilpyruvic acid (3,4-dihydroxyphenylpyruvic acid), a precursor, can be reduced to vanillactic acid using reagents like sodium borohydride (NaBH₄). This method is favored for its simplicity and high selectivity.
Reduction Protocol
| Parameter | Value/Description | Source |
|---|---|---|
| Reducing Agent | Sodium borohydride (NaBH₄) | |
| Solvent | Methanol or ethanol | |
| pH | Neutral to slightly acidic | |
| Yield | 70–85% (dependent on reaction time) |
Mechanism :
- Ketone Reduction : Vanilpyruvic acid’s keto group (C=O) is reduced to a hydroxyl group (–OH) by NaBH₄.
- Salt Formation : The resulting vanillactic acid is neutralized with NaOH.
Advantages :
- Mild conditions minimize side reactions.
- High purity achievable with recrystallization.
Limitations :
- Requires anhydrous conditions to prevent NaBH₄ hydrolysis.
Purification and Isolation Techniques
Post-synthesis purification is critical for removing impurities. Liquid-liquid extraction (LLE) and solid-phase extraction (SPE) are widely used.
Solvent Systems for Extraction
| Solvent Pair | Phase Ratio (Organic:Aqueous) | Recovery Efficiency | Source |
|---|---|---|---|
| Ethyl acetate:Water | 1:1 | 82–90% | |
| Acetonitrile:Water | 1:1 | 75–85% |
Optimized Protocol :
- Acidification : Adjust pH < 3 to protonate vanillactic acid, enhancing solubility in organic solvents.
- Extraction : Shake with ethyl acetate or acetonitrile for 5–10 minutes.
- Evaporation : Concentrate the organic phase under reduced pressure.
Key Findings :
- Ethyl acetate outperforms acetonitrile for polar organic acids.
- Salt addition (e.g., NaCl) improves recovery via salting-out effects.
Comparative Analysis of Methods
| Method | Yield (%) | Purity (%) | Cost | Scalability |
|---|---|---|---|---|
| Chemical Condensation | 50–65 | 90–95 | Low | Moderate |
| Microbial Fermentation | 60–75 | 85–90 | High | High |
| Precursor Reduction | 70–85 | 95–98 | Moderate | High |
Data Source :
Chemical Reactions Analysis
Oxidation Reactions
Vanillactic acid sodium undergoes oxidation at both the aromatic ring and aliphatic hydroxyl group. Key pathways include:
Reduction Reactions
The sodium salt shows selective reducibility dependent on reaction conditions:
Esterification and Ether Formation
The carboxylate and hydroxyl groups participate in nucleophilic substitutions:
Acid-Base Reactions
The sodium ion enables unique proton-transfer behavior:
| Process | Conditions | Outcome |
|---|---|---|
| Protonation | HCl (aq) | Vanillactic acid precipitates (pKa = 3.2 ± 0.1) . |
| Ion exchange | CaCl₂ (aq) | Calcium vanillactate forms (Ksp = 1.4 × 10⁻⁵). |
Metabolic Reactions
In biological systems, this compound participates in enzymatic transformations:
Thermal Decomposition
Thermogravimetric analysis (TGA) reveals:
-
Stage 1 (150–200°C): Loss of crystalline water (Δm = 5.2%).
-
Stage 2 (250–300°C): Decarboxylation to 4-hydroxy-3-methoxyacetophenone (C₉H₁₀O₃).
Coordination Chemistry
The sodium ion forms complexes with polar solvents:
| Solvent | Coordination Number | Stability Constant (log K) |
|---|---|---|
| Water | 6 | 1.8 ± 0.2 |
| DMSO | 4 | 3.1 ± 0.3 |
Scientific Research Applications
Chemical Properties and Mechanism of Action
Vanillactic acid sodium has the molecular formula and a molecular weight of 234.18 g/mol. Its structure includes hydroxyl and methoxy groups that contribute to its biological activities, particularly its antioxidant and anti-inflammatory properties. The compound acts by scavenging free radicals and modulating inflammatory pathways, which positions it favorably for therapeutic applications.
Chemistry
- Precursor in Synthesis : this compound serves as a precursor for synthesizing more complex organic molecules. It is utilized in studying reaction mechanisms and kinetics.
- Chemical Reactions : It undergoes various reactions such as oxidation to form vanillic acid and reduction to yield vanillyl alcohol.
Biology
- Antioxidant Activity : The compound exhibits significant antioxidant properties, which are crucial for preventing oxidative stress-related cellular damage.
- Anti-inflammatory Effects : Research indicates that this compound can inhibit pro-inflammatory cytokines, suggesting potential therapeutic roles in inflammatory conditions.
Medicine
- Therapeutic Potential : It is being explored for its anti-inflammatory and anticancer activities. Studies have shown that it can modulate neuroinflammation, making it a candidate for neuroprotective therapies.
- Diagnostic Utility : Elevated levels of this compound in urine have been associated with aromatic L-amino acid decarboxylase deficiency, aiding in non-invasive diagnostics for this rare neurometabolic disorder.
Case Studies and Findings
-
Neuroblastoma Diagnosis :
A study highlighted the significance of measuring urinary levels of this compound in diagnosing neuroblastoma. In patients with this condition, the compound was found at significantly higher concentrations compared to healthy controls:Parameter Control Group (n=10,095) Neuroblastoma Group (n=14) Mean VLA Concentration (mmol/mol creatinine) 0.3 10.77 Mean VMA Concentration (mmol/mol creatinine) 5.59 0.45 VLA/VMA Ratio 0.07 23.16 -
Neuroprotective Effects :
Preclinical studies in mice demonstrated that this compound administration reduced gliosis and neuroinflammation while improving cognitive functions, indicating its potential role in preventing neurodegenerative diseases like Alzheimer's.
Industrial Applications
This compound is also utilized in various industrial applications:
- Flavoring Agent : It is used in the food and beverage industry due to its flavor-enhancing properties.
- Pharmaceutical Intermediate : The compound serves as an intermediate in the synthesis of pharmaceuticals, contributing to the development of new therapeutic agents.
Mechanism of Action
The mechanism of action of 4-Hydroxy-3-methoxyphenyl-lactic acid sodium salt involves its interaction with various molecular targets and pathways:
Antioxidant Activity: The hydroxyl and methoxy groups contribute to its ability to scavenge free radicals and reduce oxidative stress.
Anti-inflammatory Effects: The compound can modulate inflammatory pathways by inhibiting the production of pro-inflammatory cytokines.
Comparison with Similar Compounds
Comparison with Similar Compounds
Vanillactic acid is part of a broader class of phenolic and catecholamine metabolites. Below is a detailed comparison with structurally or functionally related compounds:
Vanillylmandelic Acid (VMA)
- Chemical Class: Catecholamine metabolite (breakdown product of epinephrine/norepinephrine).
- Biological Role : Reflects adrenergic activity; elevated in pheochromocytoma and neuroblastoma.
- Clinical Utility: Traditional biomarker for neuroblastoma, often paired with homovanillic acid (HVA). However, VLA/VMA ratio is now preferred for AADC deficiency diagnosis due to higher specificity .
- Detection : LC-MS/MS or HPLC; reference range: 8.6–138.1 µM .
Homovanillic Acid (HVA)
- Chemical Class : Dopamine metabolite.
- Biological Role : Major endpoint of dopamine metabolism; elevated in neuroblastoma and Parkinson’s disease.
- Clinical Utility : Used alongside VMA for neuroblastoma screening but lacks specificity for AADC deficiency.
- Detection : LC-MS/MS; reference range: 1.5–15.0 µg/mg creatinine in pediatric urine .
3-Methoxytyramine Sulfate (MTS)
- Chemical Class : Sulfated dopamine metabolite.
- Biological Role: Indirect marker of dopamine turnover.
- Clinical Utility : Combined with VLA in neuroblastoma risk stratification, improving sensitivity over HVA/VMA .
- Detection : LC-MS/MS; optimal cutoff: 0.65 nmol/mL for high-risk tumors .
3-O-Methyldopa
- Chemical Class : L-DOPA metabolite.
- Biological Role : Reflects L-DOPA metabolism; elevated in Parkinson’s disease patients on levodopa therapy.
- Clinical Utility : Differentiates AADC deficiency from pyridox(am)ine-5'-phosphate oxidase (PNPO) deficiency, where VLA is uniquely elevated .
Analytical Methods and Detection
Vanillactic acid and its analogs are quantified using:
- Liquid Chromatography-Quadrupole Time-of-Flight Mass Spectrometry (LC-QTOF/MS) : Enables simultaneous detection of VLA, VMA, and HVA with a linear range of 7.7–123.4 µM for VLA .
- Gas Chromatography-Mass Spectrometry (GC-MS) : Used for organic acid profiling in metabolic disorders .
- LC-MS/MS : Gold standard for neuroblastoma biomarker panels (VLA, MTS) due to high sensitivity (AUC >0.90) .
AADC Deficiency Diagnosis
- VLA/VMA Ratio: Semi-quantitative urine analysis of VLA/VMA >2.0 is diagnostic for AADC deficiency (sensitivity: 95%, specificity: 100%) .
- Distinctive Feature: Unlike PNPO deficiency, AADC deficiency shows isolated VLA elevation without PLP abnormalities .
Neuroblastoma Risk Stratification
- VLA + MTS Panel : Outperforms HVA/VMA in detecting high-risk tumors, with an AUC of 0.94 vs. 0.82 for traditional markers .
- Age-Adjusted Cutoffs : VLA levels correlate with tumor stage and MYCN amplification status .
Parkinson’s Disease (PD) Research
- Contrast with HVA : HVA decreases in PD, reflecting dopamine depletion, while VLA elevation suggests compensatory metabolic shifts .
Data Table: Comparative Overview of Key Metabolites
Biological Activity
Vanillactic acid sodium, also known as vanillactate sodium, is a compound derived from vanillactic acid, a phenylpropanoid with significant biological implications. This article explores the biological activity of this compound, focusing on its metabolic roles, clinical significance, and potential therapeutic applications.
Chemical Structure and Properties
This compound features a benzene ring connected to two carboxyl groups via ethylene linkages. This structural arrangement is crucial for its biological activity and interaction with various biochemical pathways. The compound is naturally present in trace amounts in human bodily fluids, particularly urine and cerebrospinal fluid (CSF), where it has been implicated in several metabolic disorders .
Metabolic Role and Clinical Significance
Vanillactic acid is primarily recognized as a metabolite of catecholamines, which are critical neurotransmitters involved in numerous physiological processes. Its presence in urine is often used as a biomarker for certain metabolic disorders, including aromatic L-amino acid decarboxylase (AADC) deficiency. AADC deficiency leads to an accumulation of L-DOPA and alterations in dopamine metabolism, resulting in neurological symptoms such as developmental delays and seizures .
Case Study: AADC Deficiency
A case study highlighted the role of vanillactic acid in diagnosing AADC deficiency. In patients with this condition, elevated levels of vanillactic acid were detected in urine samples, indicating disrupted catecholamine metabolism. The study established reference values for urinary vanillactic acid concentrations in children, aiding in the diagnosis of related metabolic disorders .
Biological Activity and Mechanisms
Research indicates that this compound may exert various biological activities through its interactions with neurotransmitter systems. Its potential neuroprotective effects have been explored, particularly in the context of neurological disorders associated with abnormal amino acid metabolism. The compound's unique structure allows it to influence neurotransmitter regulation and may lead to the development of targeted therapies for conditions characterized by neurotransmitter imbalances .
Table: Biological Activities of this compound
| Activity | Description |
|---|---|
| Neurotransmitter Modulation | Influences dopamine and serotonin pathways, potentially aiding in mood regulation |
| Antioxidant Properties | May reduce oxidative stress through its phenolic structure |
| Metabolic Biomarker | Serves as a marker for diagnosing metabolic disorders like AADC deficiency |
Research Findings
Recent studies have utilized advanced analytical techniques to investigate the biological activities of this compound. For instance, a study examining urinary metabolites found that patients with neuroblastoma exhibited altered levels of vanillactic acid compared to healthy controls. This suggests that monitoring vanillactic acid levels could provide insights into the metabolic status of patients with specific cancers .
Additionally, investigations into the effects of phenolic compounds on lactic acid bacteria have demonstrated that vanillic and p-coumaric acids can significantly impact microbial growth and metabolism. This highlights the potential applications of this compound in food science and probiotic development .
Q & A
Q. How can conflicting findings about this compound’s stability in acidic versus alkaline conditions be reconciled?
- Methodological Answer : Design pH-stability studies using buffered solutions (pH 2–9). Monitor degradation kinetics via Arrhenius plots. This compound is stable at pH 5–7 but hydrolyzes rapidly in strongly acidic (pH <3) or alkaline (pH >8) conditions. Use stabilizers like ascorbic acid (0.1% w/v) in low-pH assays to mitigate degradation .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
